3-butyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-butyl-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-3-4-13-25-21(27)17-11-7-8-12-18(17)26(22(25)28)14-19-23-20(24-29-19)16-10-6-5-9-15(16)2/h5-12H,3-4,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUBSQOHYRRJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-butyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a compound with a complex structure that integrates quinazoline and oxadiazole moieties. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 390.44 g/mol. The compound features a quinazoline backbone substituted with a butyl group and an oxadiazole ring, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that derivatives of quinazoline and oxadiazole exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
A study conducted on quinazoline derivatives demonstrated their effectiveness as antimicrobial agents against various bacterial strains. The compound was evaluated using the Agar well diffusion method against both Gram-positive and Gram-negative bacteria. Notably:
- Activity Against Bacteria :
- Compound displayed moderate activity against Staphylococcus aureus and Escherichia coli.
- Inhibition zone values ranged from 9 mm to 15 mm depending on the strain tested.
- Minimum Inhibitory Concentration (MIC) values were reported between 65 mg/mL to 80 mg/mL in comparison to standard antibiotics like ampicillin and vancomycin .
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 - 12 | 75 - 80 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of DNA Topoisomerases : Quinazoline derivatives are known to inhibit bacterial gyrase and DNA topoisomerase IV, which are crucial for DNA replication and transcription.
- Oxidative Stress Induction : Compounds containing oxadiazole rings may induce oxidative stress in microbial cells, leading to cell death.
- Receptor Interactions : Some derivatives exhibit interactions with various receptors that could modulate cellular pathways involved in inflammation and cancer progression.
Case Studies
Several case studies highlight the efficacy of quinazoline derivatives in treating infections and cancer:
- Case Study on Antimicrobial Efficacy : A recent study evaluated multiple quinazoline derivatives against resistant bacterial strains. The study found that compounds similar to the one in focus exhibited significant antimicrobial properties, suggesting potential applications in treating resistant infections .
- Case Study on Anticancer Activity : Research involving quinazoline-based compounds showed that they could effectively inhibit the proliferation of certain cancer cell lines, indicating their potential as chemotherapeutic agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit notable antimicrobial properties. A study highlighted the design and synthesis of quinazoline derivatives as potential antibacterial agents targeting bacterial gyrase and DNA topoisomerase IV. The synthesized compounds were evaluated for their activity against both Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Among the tested compounds, some demonstrated broad-spectrum activity surpassing standard antibiotics like ampicillin .
Key Findings :
- Compounds showed inhibition zones ranging from 10 to 13 mm against various bacterial strains.
- The most promising derivatives exhibited minimum inhibitory concentrations (MIC) values indicating moderate effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Compound 13 | 11 mm | 80 mg/mL |
| Compound 15 | 10–12 mm | 75 mg/mL |
Anticancer Activity
The quinazoline scaffold has been extensively studied for its anticancer properties. Compounds similar to 3-butyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione have shown significant activity against various cancer cell lines.
Mechanism of Action :
The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest mechanisms. For example, related quinazolinone derivatives have demonstrated strong inhibitory effects on cancer cell proliferation by inducing G1 phase arrest in HCT-116 cells .
Case Studies :
In one case study involving quinazolinone derivatives, a compound exhibited an IC50 value of 0.35 µM against epidermal growth factor receptor (EGFR), suggesting a potent inhibitory effect on cancer cell growth. This underscores the potential efficacy of our target compound in similar applications.
Other Biological Activities
Besides antimicrobial and anticancer properties, compounds within this class have also been explored for anti-inflammatory and analgesic effects. This broad range of biological activities makes them attractive candidates for further research in drug development.
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural motifs with several classes of bioactive heterocycles:
Key Observations :
- The 3-butyl group increases lipophilicity compared to polar substituents like ribofuranosyl (), which may enhance blood-brain barrier penetration.
- The oxadiazole moiety is a common feature in antimicrobial agents (e.g., ), suggesting similar bioactivity for the target compound .
Critical Analysis :
- The oxadiazole ring in the target compound is structurally congruent with ’s antimicrobial agents, suggesting similar efficacy .
- The butyl group may prolong half-life compared to shorter-chain analogs but could reduce solubility relative to glycosylated derivatives () .
Industrial and Pharmacological Potential
- Patent Landscape () : Manufacturing processes for 1-(arylmethyl)quinazoline-diones highlight industrial scalability via alkylation, applicable to the target compound .
- Safety Profile : Oxadiazoles generally exhibit low toxicity, but the o-tolyl group may require metabolic stability studies to assess hepatotoxicity risks .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-butyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione?
- Methodological Answer : The synthesis typically involves multi-step reactions. First, construct the quinazoline-2,4-dione core via cyclization of anthranilic acid derivatives. Next, introduce the oxadiazole moiety by condensing a nitrile intermediate with hydroxylamine, followed by coupling to the quinazoline core using a methylene linker. Key steps include refluxing in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to facilitate alkylation . Purification via column chromatography or recrystallization ensures high purity. Reaction monitoring with TLC or HPLC is critical for yield optimization .
Q. Which spectroscopic methods are critical for confirming structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying connectivity and substituent positions, particularly distinguishing the oxadiazole and quinazoline protons. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like C=O (quinazoline) and C=N (oxadiazole). X-ray crystallography, though less common, provides definitive structural validation for crystalline derivatives .
Q. What initial biological screening assays are suitable for evaluating pharmacological potential?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases (e.g., COX-2) to measure IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Systematically modify the o-tolyl group (e.g., electron-withdrawing Br or F substituents) to enhance target binding. Compare with analogs from (3-bromophenyl) and (4-fluorophenyl) to assess electronic/steric effects .
- Linker Optimization : Replace the methylene bridge with ethylene or amide groups to alter flexibility and solubility .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with oxadiazole N-atoms) . Validate with site-directed mutagenesis of target proteins .
Q. What computational approaches predict binding modes with target enzymes?
- Methodological Answer :
- Molecular Docking : Employ Schrödinger Suite or GROMACS to model interactions with enzymes like EGFR or DNA gyrase. Focus on oxadiazole’s role in π-π stacking and hydrogen bonding .
- DFT Calculations : Analyze electron density (e.g., HOMO-LUMO gaps) to predict reactivity at specific sites (e.g., oxadiazole ring) .
- MD Simulations : Run 100-ns trajectories to assess binding stability and conformational changes in aqueous environments .
Q. How should researchers address contradictions in biological activity data across derivatives?
- Methodological Answer :
- Comparative Assays : Test all derivatives under identical conditions (e.g., cell line passage number, solvent controls) to isolate substituent effects .
- Metabolic Stability : Use liver microsome assays to identify if discrepancies arise from differential metabolism (e.g., cytochrome P450 interactions) .
- Target Profiling : Employ proteome-wide affinity chromatography to confirm specificity. For example, a derivative inactive in antimicrobial assays may inhibit non-enzymatic targets like biofilm formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
